Ivermectin Impurity D
CAS No.: 102190-55-6
Cat. No.: VC0194231
Molecular Formula: C48H72O15
Molecular Weight: 889.1 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 102190-55-6 |
---|---|
Molecular Formula | C48H72O15 |
Molecular Weight | 889.1 g/mol |
IUPAC Name | (1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16Z,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2,18-dione |
Standard InChI | InChI=1S/C48H72O15/c1-11-24(2)42-27(5)17-18-47(63-42)23-32-20-31(62-47)16-15-26(4)41(59-38-22-36(55-10)43(30(8)57-38)60-37-21-35(54-9)40(50)29(7)56-37)25(3)13-12-14-33-45(51)61-44-39(49)28(6)19-34(46(52)58-32)48(33,44)53/h12-15,19,24-25,27,29-32,34-44,49-50,53H,11,16-18,20-23H2,1-10H3/b13-12+,26-15+,33-14+/t24-,25-,27-,29-,30-,31+,32-,34-,35-,36-,37-,38-,39+,40-,41-,42+,43-,44+,47+,48+/m0/s1 |
Standard InChI Key | SOVJPRRDKZIUGJ-NZWFHOADSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\C(=O)O[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C |
Canonical SMILES | CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4C(=O)OC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Appearance | White Solid |
Melting Point | >168°C |
Introduction
Chemical Properties and Structure
Basic Chemical Information
The chemical profile of Ivermectin Impurity D is characterized by several key parameters:
Property | Value |
---|---|
CAS Number | 102190-55-6 |
Molecular Formula | C48H72O15 |
Molecular Weight | 889.08 g/mol |
IUPAC Name | 5-O-Demethyl-28-oxo-22, 23-dihydroavermectin A1a |
These properties establish Ivermectin Impurity D as a complex organic compound with a high molecular weight and multiple functional groups . The molecular structure is derived from the parent drug ivermectin but features specific modifications that distinguish it as an impurity rather than the active pharmaceutical ingredient.
Structural Characteristics
Structurally, Ivermectin Impurity D is characterized by an oxidative modification at the C-28 position of the ivermectin molecule, resulting in the formation of a ketone group (hence the "28-oxo" designation). Additionally, it features a demethylation at the 5-O position, creating a unique chemical entity that can be distinguished from the parent compound and other related impurities . These structural modifications affect both the physical properties and the chemical reactivity of the compound, making it identifiable through various analytical techniques.
Formation and Occurrence
Formation Mechanisms
Ivermectin Impurity D primarily forms through oxidative degradation processes affecting the parent ivermectin molecule. This degradation can occur under various conditions, including:
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Extended storage periods, particularly at elevated temperatures
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Exposure to oxidizing agents during manufacturing
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Reaction with atmospheric oxygen over time
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Photochemical degradation when exposed to light
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Chemical interactions with container materials or other excipients
The oxidation at the C-28 position and demethylation at the 5-O position represent specific vulnerability points in the ivermectin molecular structure . Understanding these formation pathways is essential for implementing appropriate manufacturing and storage conditions to minimize the generation of this impurity.
Occurrence in Pharmaceutical Preparations
Ivermectin Impurity D can be detected in various pharmaceutical preparations containing ivermectin, including:
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Oral tablets and solutions
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Injectable formulations
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Topical preparations
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Veterinary products
The concentration of this impurity typically increases over time, making it an important marker for stability assessment and shelf-life determination of ivermectin products . Pharmaceutical manufacturers must establish acceptable limits for this impurity based on regulatory guidelines and safety considerations.
Analytical Methods and Detection
Chromatographic Techniques
The detection and quantification of Ivermectin Impurity D in pharmaceutical preparations typically rely on advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) methods, often coupled with specific detection systems, are the most commonly employed approaches. These analytical procedures must be validated to ensure they can reliably detect and quantify the impurity at relevant concentration levels .
Spectroscopic Identification
Spectroscopic methods complement chromatographic techniques in the characterization of Ivermectin Impurity D. These include:
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Mass spectrometry for molecular weight confirmation and structural elucidation
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Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural analysis
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Infrared spectroscopy for functional group identification
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Ultraviolet spectroscopy as a supplementary detection method
The combination of these techniques allows for unambiguous identification of Ivermectin Impurity D and its differentiation from other related compounds that may be present in ivermectin formulations .
Significance in Pharmaceutical Quality Control
Regulatory Importance
Ivermectin Impurity D holds significant regulatory importance in the pharmaceutical industry. Regulatory authorities such as the European Pharmacopoeia (EP) have established specific guidelines regarding the acceptable limits of this impurity in ivermectin formulations . These limits are based on safety assessments, toxicological data, and the potential impact on the efficacy of the medication. Pharmaceutical manufacturers must demonstrate compliance with these specifications through validated analytical methods and comprehensive stability studies.
Quality Indicators
The presence and concentration of Ivermectin Impurity D serve as critical indicators of the quality and stability of ivermectin products. Monitoring this impurity provides valuable information regarding:
Elevated levels of this impurity may indicate suboptimal manufacturing processes, inappropriate storage conditions, or product degradation that could compromise therapeutic outcomes .
Comparative Analysis with Related Compounds
Ivermectin-Related Compounds
Ivermectin Impurity D belongs to a family of related compounds associated with ivermectin. The following table provides a comparative analysis of these compounds:
Compound | Molecular Formula | Molecular Weight (g/mol) | Distinguishing Features |
---|---|---|---|
Ivermectin | C48H74O14 | 875.12 | Parent drug with antiparasitic activity |
Ivermectin Impurity D | C48H72O15 | 889.08 | Oxidation at C-28 position, demethylation at 5-O |
Avermectin B1a | C48H72O14 | 873.08 | Precursor to ivermectin |
Avermectin B1b | C47H70O14 | 859.05 | Homolog with different alkyl substituent |
Avermectin B2a | C48H74O15 | 891.09 | Reduced ketone at C-23 position |
H2B1a aglycone | C34H50O8 | 586.76 | Sugar moiety removed from structure |
This comparative analysis highlights the structural relationships between Ivermectin Impurity D and other compounds in this chemical family, providing context for understanding its specific characteristics and behavior .
Structural Relationships
The structural relationships between Ivermectin Impurity D and related compounds reveal important patterns in reactivity and stability. The oxidation at the C-28 position represents a common degradation pathway for macrocyclic lactones like ivermectin. Similarly, the demethylation at the 5-O position indicates another vulnerability in the molecular structure. These patterns inform strategies for improving the stability of ivermectin formulations and designing more robust manufacturing processes .
Applications in Research and Development
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